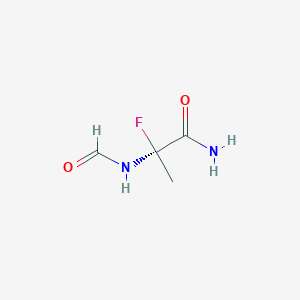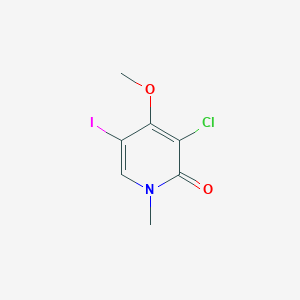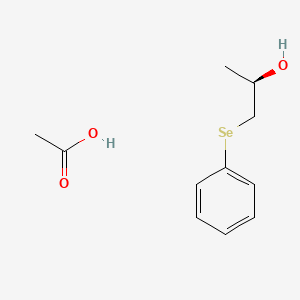
acetic acid;(2R)-1-phenylselanylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compoundIt is a colorless liquid with a pungent smell and is widely used in various industrial and household applications . The (2R)-1-phenylselanylpropan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-phenylselanylpropan-2-ol typically involves the introduction of the phenylselanyl group to a chiral propanol derivative. One common method is the reaction of (2R)-1-phenylselanylpropan-2-ol with acetic anhydride in the presence of a catalyst to form the desired compound. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium atom .
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This method is favored due to its efficiency and cost-effectiveness . The production of (2R)-1-phenylselanylpropan-2-ol on an industrial scale would likely involve similar synthetic routes but with additional steps to introduce the selenium-containing moiety.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2R)-1-phenylselanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium moiety or to convert the acetic acid to ethanol.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while reduction can produce ethanol and phenylselanyl derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2R)-1-phenylselanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s selenium moiety can be used in studies of selenium’s biological roles and its antioxidant properties.
Medicine: Research into the compound’s potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound can be used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of acetic acid;(2R)-1-phenylselanylpropan-2-ol involves its interaction with biological molecules through its selenium moiety. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household uses.
(2R)-1-phenylselanylpropan-2-ol: A chiral organoselenium compound with potential biological activity.
Uniqueness
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is unique due to the combination of acetic acid’s properties with the chiral and selenium-containing moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
834882-67-6 |
|---|---|
Molekularformel |
C11H16O3Se |
Molekulargewicht |
275.21 g/mol |
IUPAC-Name |
acetic acid;(2R)-1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI-Schlüssel |
RKUQDFXHDZMKEK-DDWIOCJRSA-N |
Isomerische SMILES |
C[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Kanonische SMILES |
CC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
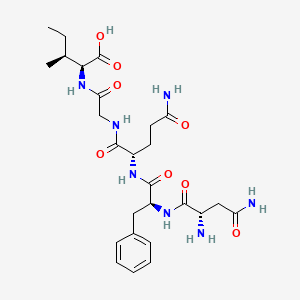
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
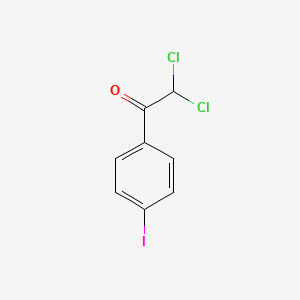

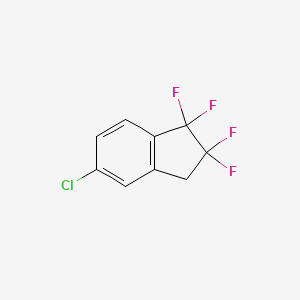
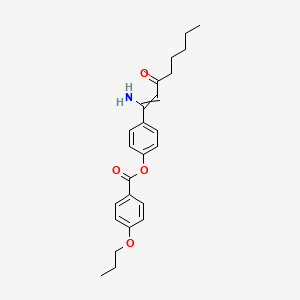
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)
